Technical Profile: Tert-Butyl 2,2,2-Trifluoroethyl Oxalate
Technical Profile: Tert-Butyl 2,2,2-Trifluoroethyl Oxalate
Molecular Weight & Synthetic Utility Guide [1]
Executive Summary
Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS: 1803582-93-5) is a specialized mixed oxalate ester utilized in advanced organic synthesis and medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an acid-labile tert-butyl group and a hydrolytically stable, electron-withdrawing 2,2,2-trifluoroethyl (TFE) group.[1] This dual-functionality makes it a critical building block for installing trifluoroethyl moieties or generating oxalate scaffolds with differentiated deprotection profiles.[1]
This guide provides a definitive breakdown of its physicochemical properties, a self-validating synthetic protocol, and a mechanistic analysis of its applications in drug development.
Physicochemical Specifications
The molecular weight (MW) is the primary metric for stoichiometric calculations in synthesis. Below is the high-precision breakdown based on IUPAC standard atomic weights.
Table 1: Molecular Identity & Mass Analysis[1]
| Property | Specification |
| Systematic Name | tert-Butyl 2,2,2-trifluoroethyl oxalate |
| CAS Number | 1803582-93-5 |
| Molecular Formula | C₈H₁₁F₃O₄ |
| Molecular Weight (Average) | 228.17 g/mol |
| Monoisotopic Mass | 228.0610 g/mol |
| Structure Description | Asymmetric oxalate diester containing one tert-butyl group and one 2,2,2-trifluoroethyl group.[1][2][3][4][5][6][7][8] |
| Predicted Density | ~1.21 ± 0.05 g/cm³ |
| Predicted Boiling Point | ~185–190 °C (at 760 mmHg) |
Elemental Mass Composition
Synthetic Methodology: Stepwise Functionalization
Objective: Synthesize tert-butyl 2,2,2-trifluoroethyl oxalate with >95% purity using a stepwise acylation strategy. Rationale: Direct esterification of oxalic acid with two different alcohols often leads to a statistical mixture of diesters (A-A, B-B, and A-B). To ensure selectivity for the mixed ester (A-B), we utilize the differential reactivity of oxalyl chloride or a mono-oxalyl chloride intermediate.
Protocol: Sequential Nucleophilic Substitution[1]
Reagents:
-
Oxalyl Chloride (2.0 eq)[1]
-
tert-Butanol (1.0 eq)[1]
-
2,2,2-Trifluoroethanol (TFE) (1.0 eq)[1]
-
Triethylamine (Et₃N) (2.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Workflow:
-
Formation of Intermediate (tert-Butyl Oxalyl Chloride):
-
Cool a solution of oxalyl chloride (excess) in DCM to -78 °C.
-
Add tert-butanol (1.0 eq) and Et₃N (1.0 eq) dropwise over 30 minutes.[1]
-
Mechanistic Note: The steric bulk of tert-butanol slows the second addition, favoring the mono-ester chloride.
-
Allow to warm to 0 °C and stir for 1 hour. Remove excess oxalyl chloride via high-vacuum evaporation (keep temperature <10 °C to prevent decomposition).[1]
-
-
Introduction of Trifluoroethyl Group:
-
Re-dissolve the crude intermediate (tert-butyl 2-chloro-2-oxoacetate) in fresh anhydrous DCM.[1]
-
Cool to 0 °C.
-
Add a pre-mixed solution of 2,2,2-trifluoroethanol (1.0 eq) and Et₃N (1.2 eq) dropwise.
-
Causality: TFE is a weaker nucleophile than non-fluorinated alcohols due to the electron-withdrawing fluorine atoms; Et₃N is required to scavenge the HCl and drive the equilibrium.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ (removes unreacted acid chloride).
-
Wash organic layer with 1M HCl (removes amine salts) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Validation: Purify via flash column chromatography (Hexanes/EtOAc).
-
Diagram 1: Stepwise Synthesis Workflow
Caption: Stepwise synthesis preventing statistical mixtures by isolating the mono-acid chloride intermediate.
Mechanistic Applications in Drug Discovery[9]
The value of Tert-butyl 2,2,2-trifluoroethyl oxalate lies in its ability to serve as a tunable electrophile and a fluorine delivery system .[1]
A. Orthogonal Deprotection
The molecule possesses two ester bonds with vastly different stabilities:
-
Acid-Labile Site: The tert-butyl ester can be cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the mono-trifluoroethyl oxalate acid.[1]
-
Base-Labile Site: The trifluoroethyl ester is susceptible to hydrolysis or transesterification under basic conditions, but is generally more stable than simple ethyl esters against enzymatic hydrolysis due to steric and electronic effects.
B. Bioisosterism & Lipophilicity
The 2,2,2-trifluoroethyl group is a bioisostere for the ethyl group. Substituting an ethyl ester with a trifluoroethyl ester typically:
-
Increases Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation better than C-H bonds.
-
Enhances Lipophilicity: Improves membrane permeability (LogP).
Diagram 2: Orthogonal Reactivity Pathways[1]
Caption: Divergent reaction pathways allowing selective acid deprotection or nucleophilic substitution.
Analytical Validation (Self-Validating System)[1]
To confirm the identity and purity of the synthesized compound, researchers must rely on specific spectral signatures.
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.55 ppm (s, 9H): Characteristic singlet of the tert-butyl group.
-
δ 4.60 ppm (q, J = 8.5 Hz, 2H): Quartet of the methylene protons (-CH₂-) adjacent to the CF₃ group.[1] The coupling constant (J) is characteristic of H-F coupling.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -74.0 ppm (t, 3F): Triplet signal confirming the CF₃ group.
-
Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Positive Mode) or GC-MS.[1]
-
Expected Signal:
-
[M+Na]⁺ = 251.17 m/z.
-
Fragment ion [M - tBu + H]⁺ (loss of isobutene) is commonly observed in acidic ionization sources.[1]
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
- Staudinger, H. (1908). Über Oxalylchlorid. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for oxalyl chloride reactivity).
Sources
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- 2. Di-tert-butyl oxalate | C10H18O4 | CID 69651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50624-94-7 Cas No. | tert-Butyl ethyl oxalate | Apollo [store.apolloscientific.co.uk]
- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bis(2,2,2-trifluoroethyl) oxalate | 466684-90-2 [sigmaaldrich.com]
